molecular formula C27H27N3 B2706442 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine CAS No. 670268-31-2

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine

Cat. No.: B2706442
CAS No.: 670268-31-2
M. Wt: 393.534
InChI Key: JARFXEPZHNCENT-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phthalazine ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the benzyl group through nucleophilic substitution. The phthalazine ring is then synthesized separately and coupled with the piperidine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperidin-1-yl)-4-phenylphthalazine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Benzylpiperidin-1-yl)-4-(4-chlorophenyl)phthalazine: Contains a chlorine substituent instead of a methyl group.

    1-(4-Benzylpiperidin-1-yl)-4-(4-fluorophenyl)phthalazine: Features a fluorine substituent on the phenyl ring.

Uniqueness

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine is unique due to the presence of both the benzylpiperidine and methylphenylphthalazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c1-20-11-13-23(14-12-20)26-24-9-5-6-10-25(24)27(29-28-26)30-17-15-22(16-18-30)19-21-7-3-2-4-8-21/h2-14,22H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARFXEPZHNCENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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